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molecular formula C10H12O3 B1198974 2-Hydroxy-3-isopropylbenzoic acid CAS No. 7053-88-5

2-Hydroxy-3-isopropylbenzoic acid

Cat. No. B1198974
M. Wt: 180.2 g/mol
InChI Key: XGAYQDWZIPRBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119666B2

Procedure details

To a solution of 2-hydroxy-3-isopropylbenzoic acid (4.5 g, 25 mmol) in MeOH (75 mL) is added 10 drops of sulfuric acid and the mixture is heated in an oil bath at 45° C. for 18 h. Extra sulfuric acid (10 drops) is added and the mixture is heated again at 60° C. for 18 h. Solvent is evaporated under reduced pressure and the residue is dissolved in EtOAc. The organic phase is then washed with saturated NaHCO3 (4×), water (1×) and brine and is dried with Na2SO4 and MgSO4, and concentrated. The residue is purified by flash column chromatography to give the title compound as an oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14]O>S(=O)(=O)(O)O>[CH3:14][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]([CH3:13])[CH3:12])[C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1C(C)C
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated again at 60° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in EtOAc
WASH
Type
WASH
Details
The organic phase is then washed with saturated NaHCO3 (4×), water (1×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with Na2SO4 and MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)C(C)C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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